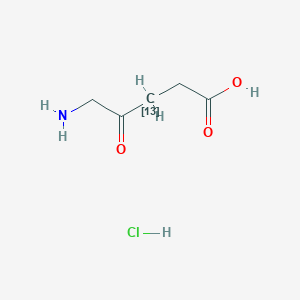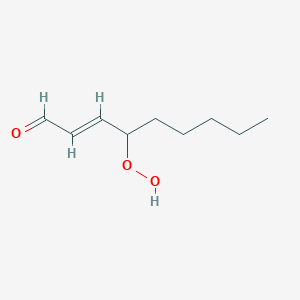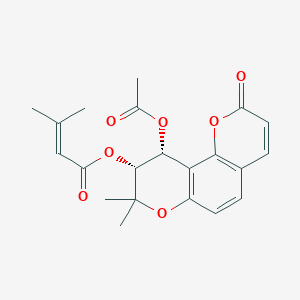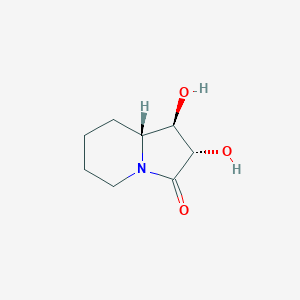
2-Hydroxy-7-nitrofluorene
Overview
Description
2-Hydroxy-7-nitrofluorene is an organic compound belonging to the class of fluorenes. Fluorenes are characterized by their structure, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene moiety . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-7-nitrofluorene is DNA . This compound has been shown to interact with DNA, specifically by being linked into a 13mer DNA duplex opposite an abasic site .
Mode of Action
This compound interacts with its target, DNA, by being covalently linked into the DNA duplex . The compound occupies a well-defined position in place of a base pair but can flip around the long axis on a millisecond time scale . This interaction can cause changes in the DNA structure and function.
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of nitro-aromatics to reduced products, notably the hydroxylamines, by the enzyme nitroreductase . These reduced products can interact directly with DNA and can cause mutations .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand the compound’s pharmacokinetics and their impact on bioavailability.
Result of Action
The interaction of this compound with DNA can lead to mutations . Additionally, some of the metabolites of this compound are more toxic to certain organisms (e.g., Green algae) than the parent compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Furthermore, the compound may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-7-nitrofluorene are largely unexplored. It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been identified in human blood, suggesting that it may have some impact on cellular processes
Molecular Mechanism
It has been suggested that the compound may be converted to endocrine-disrupting metabolites by cytochrome P450 1A1 (CYP1A1) in human cells . The exact mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is still largely unexplored.
Metabolic Pathways
It has been suggested that the compound may be involved in certain metabolic processes, potentially interacting with various enzymes or cofactors
Subcellular Localization
It has been suggested that the compound may be linked into a 13mer DNA duplex opposite an abasic site , suggesting a potential role in DNA interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-7-nitrofluorene can be synthesized from 2-amino-7-nitrofluorene. The synthesis involves a substitution reaction where the amino group is replaced by a hydroxyl group . The reaction conditions typically include the use of hydrazine and a hydrogenation catalyst such as palladium, platinum, nickel, or iron .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-keto-7-nitrofluorene.
Reduction: Formation of 2-hydroxy-7-aminofluorene.
Substitution: Formation of various substituted fluorenes depending on the reagent used.
Scientific Research Applications
2-Hydroxy-7-nitrofluorene has several applications in scientific research:
Chemistry: Used as a probe to study the polarity of environments in chemical reactions.
Medicine: Investigated for its potential mutagenic and carcinogenic properties.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
- 2-Aminofluorene
- 2-Nitrofluorene
- 2-Nitrosofluorene
Comparison: 2-Hydroxy-7-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-aminofluorene and 2-nitrofluorene, this compound has a higher potential for forming reactive intermediates that can interact with DNA and other macromolecules . The presence of the hydroxyl group also allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-nitro-9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTOHJFKIJLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074871 | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-7-nitrofluorene is a solid. | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6633-40-5 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7-Nitro-9H-fluoren-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-ol, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-7-nitrofluorene interact with DNA and what are the downstream effects?
A1: this compound (HNF) can be covalently linked into a DNA duplex, typically replacing a base pair to minimize steric strain []. NMR studies reveal that HNF preferentially resides within the DNA helix, adopting two distinct orientations with approximately equal populations []. This interaction allows researchers to investigate local DNA dynamics and hydration. For instance, HNF fluorescence reports on the ultrafast motions of water molecules directly interacting with the DNA helix, providing insights into the biopolymer's hydration shell dynamics [].
Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and any relevant spectroscopic data?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these can be easily deduced from its structure.
Q3: How do structural modifications of this compound influence its interactions with DNA?
A3: While the provided research focuses primarily on HNF, a related molecule, 2-aminopurine (2AP), offers insights into the structure-activity relationship []. When 2AP is incorporated into a DNA duplex, it leads to alterations in helical parameters and affects the base pair lifetimes of neighboring bases []. This suggests that even small structural changes in the fluorophore can impact its interaction with DNA and the subsequent structural and dynamic perturbations. Further research with systematically modified HNF derivatives would be needed to fully elucidate the structure-activity relationship for this molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)


